molecular formula C7H6N2O5 B1216504 2,6-Dinitrobenzyl alcohol CAS No. 96839-34-8

2,6-Dinitrobenzyl alcohol

Cat. No. B1216504
CAS RN: 96839-34-8
M. Wt: 198.13 g/mol
InChI Key: JOFAFRXWWUXIEE-UHFFFAOYSA-N
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Description

2,6-Dinitrobenzyl alcohol, also known as 2,6-Dinitrobenzyl alcohol, is a useful research compound. Its molecular formula is C7H6N2O5 and its molecular weight is 198.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dinitrobenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dinitrobenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

96839-34-8

Product Name

2,6-Dinitrobenzyl alcohol

Molecular Formula

C7H6N2O5

Molecular Weight

198.13 g/mol

IUPAC Name

(2,6-dinitrophenyl)methanol

InChI

InChI=1S/C7H6N2O5/c10-4-5-6(8(11)12)2-1-3-7(5)9(13)14/h1-3,10H,4H2

InChI Key

JOFAFRXWWUXIEE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])CO)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])CO)[N+](=O)[O-]

synonyms

2,6-dinitrobenzyl alcohol

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 2,6-dinitrobenzaldehyde (19.6 g, 0.1 mole) in methanol (200 ml), sodium borohydride (5.8 g) was added in a small portion at 15°-25° C. The resultant mixture was stirred at room temperature for 1 hour and then concentrated. To the residue, H2O (100 ml) and chloroform (100 ml) were added, followed by stirring for 1 hour. The chloroform layer was separated, washed with H2O, dried over anhydrous MgSO4 and evaporated to afford 15.0 g of 2,6-dinitrobenzyl alcohol as yellow crystals, m.p. 92.5°-93.5° C.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

11.0 g of sodium borohydride were dissolved in 160 ml of 0.2N sodium hydroxide at room temperature. The resulting solution was dropwise added to a methanol solution comprising 100 g of 2,6-dinitrobenzaldehyde. This was stirred for 30 minutes at room temperature. Afterwards, methanol was removed therefrom by distillation, and the residue was extracted several times each with diethyl ether. The ether extracts were dried with anhydrous magnesium sulfate and filtered. The solvent was removed under reduced pressure, using a rotary evaporator, and the residue was recrystallized three times each from chloroform/carbon tetrachloride, to obtain 90.2 g of 2,6-dinitrobenzyl alcohol. 20 g of this 2,6-dinitrobenzyl alcohol and 23.7 g of p-toluenesulfonyl chloride were dissolved in 150 ml of acetone to prepare a solution. An acetone solution comprising 2.25 ml of dicyclohexylamine was dropwise added to the solution and stirred at 25° C. for 24 hours. Afterwards, the reaction mixture was treated and recrystallized in the same manner as in the treatment of the above-mentioned 2,6-dinitrobenzyl alcohol, and 22.3 g of 2,6-dinitrobenzyltosylate (photo acid generator a) having the following formula were obtained. ##STR18##
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 1.1 grams of sodium borohydride dissolved in 16 ml of 0.2N sodium hydroxide (temperature 10-23 degrees Centigrade) was dropwise added to a solution of 10 grams of 2,6-dinitrobenzaldehyde in 75 ml of methanol. The reaction mixture was stirred at room temperature for 30 minutes. The methanol was then removed under vacuum and the water residue extracted several times with ether. The ether washings were dried over anhydrous magnesium sulfate and filtered. After solvents were removed on a rotary evaporator under reduced pressure, the residue was recrystallized 3 times from a chloroform/carbon tetrachloride composition yielding 9.17 grams of 2,6-dinitrobenzyl alcohol.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

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